molecular formula C21H24O3Si B8574573 2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (S)-

2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (S)-

Cat. No.: B8574573
M. Wt: 352.5 g/mol
InChI Key: VXTQWNKHHWYJRP-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (S)- is a complex organic compound that belongs to the class of furanones This compound is characterized by the presence of a furan ring, a tert-butyl(diphenyl)silyl group, and a methyleneoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (S)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of a hydroxyl group with a tert-butyl(diphenyl)silyl group, followed by the formation of the furan ring through cyclization reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (S)- can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The tert-butyl(diphenyl)silyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.

Major Products

The major products formed from these reactions include various furan derivatives, each with distinct functional groups that can be further utilized in synthetic chemistry.

Scientific Research Applications

2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (S)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5S)-5-({[tert-butyldimethylsilyl]oxy}methyl)furan-2(5H)-one: Similar structure but with dimethyl groups instead of diphenyl groups.

    (5S)-5-({[tert-butyldiphenylsilyl]oxy}methyl)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of a furan ring.

Uniqueness

The uniqueness of 2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (S)- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H24O3Si

Molecular Weight

352.5 g/mol

IUPAC Name

(2S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-2H-furan-5-one

InChI

InChI=1S/C21H24O3Si/c1-21(2,3)25(18-10-6-4-7-11-18,19-12-8-5-9-13-19)23-16-17-14-15-20(22)24-17/h4-15,17H,16H2,1-3H3/t17-/m0/s1

InChI Key

VXTQWNKHHWYJRP-KRWDZBQOSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3C=CC(=O)O3

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C=CC(=O)O3

Origin of Product

United States

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